Insulin-glargine
Description
Historical Context of Insulin (B600854) Analog Engineering
The journey to create insulin analogs like glargine began with the groundbreaking discovery of insulin in 1921 by Frederick Banting and Charles Best. diabetes.org Initial treatments utilized insulin extracted from animal sources, primarily cattle and pigs. agamatrix.com While life-saving, these animal insulins were not identical to human insulin and could provoke allergic reactions in some individuals. agamatrix.com
The advent of recombinant DNA technology in the 1970s revolutionized insulin production. agamatrix.com In 1982, the first biosynthetic "human" insulin, produced using E. coli bacteria, became commercially available, offering a safer and more consistent supply. diabetes.orgagamatrix.com However, even human insulin, when injected, did not perfectly replicate the physiological secretion patterns of the pancreas. nih.gov This led scientists to explore modifications to the insulin molecule itself, giving rise to insulin analogs. agamatrix.com The first insulin analog, the rapid-acting insulin lispro, was approved in 1996. wikipedia.orgnih.gov This paved the way for the development of other analogs with tailored pharmacokinetic properties, including long-acting basal insulins. wikipedia.org
Rationale for Basal Insulin Analog Development
The primary goal in developing a basal insulin analog was to create a preparation with a long, flat, and predictable time-action profile, mimicking the continuous, low-level insulin secretion of a healthy pancreas. nih.govresearchgate.net Earlier long-acting insulins, such as Neutral Protamine Hagedorn (NPH) insulin, had a distinct peak of action and a duration of less than 24 hours, which could lead to undesirable fluctuations in blood glucose and an increased risk of nocturnal hypoglycemia. diabetesjournals.orgeuropa.eu
An ideal basal insulin would offer several key advantages: a duration of action of at least 24 hours to allow for once-daily administration, a peakless profile to minimize glucose variability, and consistent absorption to ensure predictable glycemic control. nih.gov These characteristics were the driving force behind the engineering of insulin glargine, which was first approved for medical use in the year 2000. wikipedia.orgproteopedia.org
Structure
2D Structure
Properties
Molecular Formula |
C267H404N72O78S6 |
|---|---|
Molecular Weight |
6063 g/mol |
IUPAC Name |
(4S)-4-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-[(2S)-butan-2-yl]-24,56-bis(2-carboxyethyl)-47-(carboxymethylcarbamoyl)-83-[(1R)-1-hydroxyethyl]-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-5-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-5-carbamimidamido-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C267H404N72O78S6/c1-29-137(23)212(330-199(355)109-269)260(412)334-211(136(21)22)256(408)305-166(79-86-206(365)366)226(378)298-163(75-82-196(273)352)230(382)326-190-122-421-422-123-191-251(403)322-185(117-341)249(401)312-170(94-129(7)8)234(386)313-176(101-146-57-65-152(346)66-58-146)237(389)299-161(73-80-194(271)350)227(379)308-169(93-128(5)6)232(384)301-165(78-85-205(363)364)229(381)320-182(107-197(274)353)244(396)316-178(103-148-61-69-154(348)70-62-148)240(392)325-188(222(374)290-115-207(367)368)120-418-420-121-189(221(373)288-112-200(356)294-160(76-83-203(359)360)225(377)297-157(53-42-88-284-265(276)277)219(371)287-113-201(357)295-174(99-144-48-36-32-37-49-144)236(388)315-175(100-145-50-38-33-39-51-145)239(391)317-179(104-149-63-71-155(349)72-64-149)247(399)338-216(142(28)345)263(415)339-91-45-56-193(339)254(406)302-158(52-40-41-87-268)231(383)336-214(140(26)343)261(413)303-159(54-43-89-285-266(278)279)224(376)306-167(264(416)417)55-44-90-286-267(280)281)328-258(410)210(135(19)20)333-245(397)172(96-131(11)12)310-238(390)177(102-147-59-67-153(347)68-60-147)314-233(385)168(92-127(3)4)307-217(369)139(25)293-223(375)164(77-84-204(361)362)304-255(407)209(134(17)18)332-246(398)173(97-132(13)14)311-242(394)181(106-151-111-283-126-292-151)319-248(400)184(116-340)296-202(358)114-289-220(372)187(119-419-423-124-192(327-252(190)404)253(405)337-215(141(27)344)262(414)323-186(118-342)250(402)335-213(138(24)30-2)259(411)329-191)324-235(387)171(95-130(9)10)309-241(393)180(105-150-110-282-125-291-150)318-228(380)162(74-81-195(272)351)300-243(395)183(108-198(275)354)321-257(409)208(133(15)16)331-218(370)156(270)98-143-46-34-31-35-47-143/h31-39,46-51,57-72,110-111,125-142,156-193,208-216,340-349H,29-30,40-45,52-56,73-109,112-124,268-270H2,1-28H3,(H2,271,350)(H2,272,351)(H2,273,352)(H2,274,353)(H2,275,354)(H,282,291)(H,283,292)(H,287,371)(H,288,373)(H,289,372)(H,290,374)(H,293,375)(H,294,356)(H,295,357)(H,296,358)(H,297,377)(H,298,378)(H,299,389)(H,300,395)(H,301,384)(H,302,406)(H,303,413)(H,304,407)(H,305,408)(H,306,376)(H,307,369)(H,308,379)(H,309,393)(H,310,390)(H,311,394)(H,312,401)(H,313,386)(H,314,385)(H,315,388)(H,316,396)(H,317,391)(H,318,380)(H,319,400)(H,320,381)(H,321,409)(H,322,403)(H,323,414)(H,324,387)(H,325,392)(H,326,382)(H,327,404)(H,328,410)(H,329,411)(H,330,355)(H,331,370)(H,332,398)(H,333,397)(H,334,412)(H,335,402)(H,336,383)(H,337,405)(H,338,399)(H,359,360)(H,361,362)(H,363,364)(H,365,366)(H,367,368)(H,416,417)(H4,276,277,284)(H4,278,279,285)(H4,280,281,286)/t137-,138-,139-,140+,141+,142+,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,208-,209-,210-,211-,212-,213-,214-,215-,216-/m0/s1 |
InChI Key |
COCFEDIXXNGUNL-RFKWWTKHSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)NCC(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N8CCC[C@H]8C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CN=CN2)CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CO)[C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)CN |
Canonical SMILES |
CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)NCC(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(C(C)O)C(=O)N8CCCC8C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CN=CN2)CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(C(=O)NC(C(=O)N1)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN |
Origin of Product |
United States |
Molecular Architecture and Structural Modifications of Insulin Glargine
Insulin (B600854) glargine is a recombinant human insulin analog produced using DNA technology. Its primary structure is deliberately altered at two key positions to achieve its prolonged duration of action. These modifications shift the isoelectric point of the molecule, leading to reduced solubility at physiological pH and the formation of a subcutaneous depot from which the insulin is slowly absorbed.
Amino Acid Sequence and Primary Structure Derivations
The fundamental structure of insulin consists of two polypeptide chains, an A-chain of 21 amino acids and a B-chain of 30 amino acids, linked by disulfide bonds. Insulin glargine deviates from this native sequence through two critical modifications.
In insulin glargine, the asparagine residue at position A21 of the A-chain is replaced by a glycine (B1666218) residue. nih.govnih.gov This substitution serves a crucial role in the stability of the molecule, particularly in the acidic formulation in which insulin glargine is supplied. The asparagine at A21 in human insulin is prone to deamidation, a chemical degradation that can compromise the protein's integrity. The substitution with the chemically stable glycine prevents this degradation, ensuring the product's stability. nih.gov Furthermore, this modification contributes to the delayed absorption from the subcutaneous depot. rcsb.org
The second key modification is the addition of two arginine residues to the C-terminus of the B-chain, at positions B31 and B32. nih.govnih.govproteopedia.orgrcsb.orgacs.org This di-arginine extension is the primary driver of the altered isoelectric point of insulin glargine. The addition of these two positively charged amino acids shifts the isoelectric point from approximately 5.4 in human insulin to a more neutral pH of 6.7. proteopedia.orgrcsb.org This shift is pivotal to its mechanism of action; the acidic solution (pH 4.0) in which insulin glargine is formulated keeps the molecule soluble. Upon subcutaneous injection into the neutral pH environment of the body (approximately 7.4), the insulin glargine molecules become less soluble and precipitate, forming microprecipitates. nih.govproteopedia.org This depot of precipitated insulin glargine is then slowly and predictably absorbed into the bloodstream over an extended period.
Table 1: Comparison of Amino Acid Sequences of Human Insulin and Insulin Glargine
| Chain | Position | Human Insulin | Insulin Glargine |
| A-Chain | A21 | Asparagine (Asn) | Glycine (Gly) |
| B-Chain | B31 | - | Arginine (Arg) |
| B-Chain | B32 | - | Arginine (Arg) |
Conformational States and Tertiary Structure Considerations
The structural modifications in insulin glargine have a profound impact on its tertiary structure and conformational dynamics. In its pharmaceutical formulation, insulin glargine exists as hexamers, stabilized by zinc ions. nih.gov The glycine substitution at A21 has been shown to influence the crystal packing of these hexamers. X-ray crystallographic data indicate that this substitution leads to a less dense crystal packing and a higher water content compared to an insulin analog with only the di-arginine extension. nih.gov This altered packing reduces the number of inter-hexamer interactions, which is thought to contribute to the slow and consistent dissolution of the hexamers into dimers and then monomers for absorption.
The addition of the di-arginine tail at the B-chain C-terminus also plays a significant role in the stability of the hexameric structure. NMR spectroscopy and molecular dynamics simulations have revealed that these additional arginine residues can form salt bridges and hydrogen bonds with residues on the A-chain, such as glutamic acid at position A4. These interactions enhance the stability of the native structure, which may contribute to a reduced propensity for aggregation and fibrillation compared to human insulin under certain conditions. acs.org
Disulfide Bridge Topography and Influence on Structure (A6-A11, A7-B7, A20-B19)
The three-dimensional structure of insulin glargine, like human insulin, is critically maintained by three disulfide bridges. These covalent linkages are essential for the correct folding and biological activity of the insulin molecule. The disulfide bridge topography in insulin glargine is identical to that of human insulin and consists of:
An intrachain disulfide bond between cysteine residues at positions A6 and A11 of the A-chain. rcsb.org
Two interchain disulfide bonds connecting the A- and B-chains: one between A7 and B7, and another between A20 and B19. rcsb.org
Table 2: Disulfide Bridge Connectivity in Insulin Glargine
| Bridge Type | Connecting Residues |
| Intrachain | Cys A6 - Cys A11 |
| Interchain | Cys A7 - Cys B7 |
| Interchain | Cys A20 - Cys B19 |
Synthesis and Biosynthesis Methodologies for Insulin Glargine
Recombinant DNA Technology using Escherichia coli K12 Strains
The predominant commercial production of insulin (B600854) glargine relies on recombinant DNA technology, with Escherichia coli (E. coli) being a widely used host organism. researcher.liferesearchgate.net Strains derived from E. coli K12, such as JM109 and BL21(DE3), are frequently employed for this purpose. nih.govchemistryviews.orgnih.gov The general strategy involves the expression of a single-chain insulin glargine precursor, often as a fusion protein, which accumulates intracellularly in insoluble aggregates known as inclusion bodies (IBs). researchgate.netnih.gov This "proinsulin route" is generally preferred over the separate synthesis and combination of A and B chains because it requires only a single fermentation and a more streamlined purification process. researchgate.net
The process typically begins with the transformation of an E. coli K12 strain with an expression vector, such as pET-21b(+) or a custom pPT-GI vector, containing the synthetically designed gene for the glargine precursor. nih.govnih.gov Fed-batch fermentation is then used to cultivate the recombinant E. coli to high cell densities. nih.gov During this phase, gene expression is induced, often by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) or through a temperature shift, leading to the high-level production of the precursor protein. researcher.lifenih.gov One study reported that the prepeptide glargine insulin constituted up to 38.52% of the total cellular protein, with a final dry cell mass of 18 g/L. nih.gov
Following fermentation, the cells are harvested and lysed to release the inclusion bodies. chemistryviews.org These dense aggregates are separated from other cellular components, washed, and then solubilized using strong denaturing agents like 8 M urea. iucc.ac.il The crucial next step is protein refolding, where the denatured linear precursor is diluted into a refolding buffer, allowing it to assume its correct three-dimensional structure with the proper formation of its three disulfide bonds. iucc.ac.il The refolding yield is a critical parameter, with one process reporting a yield of 82.1% after 48 hours under optimized conditions. iucc.ac.il After refolding, the precursor is converted into active two-chain insulin glargine through enzymatic digestion, a process detailed further in section 3.3.2. nih.gov Final purification is achieved through multiple chromatography steps, such as ion-exchange and reverse-phase chromatography, to yield high-purity insulin glargine (e.g., >98%). nih.gov
Table 1: Key Parameters in Recombinant Insulin Glargine Production using E. coli
| Parameter | Reported Value / Condition | Strain(s) | Source(s) |
|---|---|---|---|
| Host System | Escherichia coli | K12 strains (JM109, BL21(DE3)) | nih.govchemistryviews.orgnih.gov |
| Expression Form | Inclusion Bodies (IBs) | JM109 | nih.gov |
| Precursor Expression Level | 38.52% of total protein | JM109 | nih.gov |
| Refolding Yield | 82.1% | JM109 | iucc.ac.il |
| Refolding Conditions | 0.6 M urea, 10 mM glycine (B1666218), 0.1 mM β-mercaptoethanol, pH 10.6, 4°C, 48h | JM109 | iucc.ac.il |
| Final Purity | 98.11% | JM109 | nih.gov |
Chemical Synthesis Approaches
While recombinant methods dominate commercial production, total chemical synthesis offers unparalleled versatility for creating novel analogs and studying structure-function relationships. The chemical synthesis of a complex, three-disulfide-bond protein like insulin glargine presents significant challenges, primarily the low solubility of the isolated A-chain and the precise, regioselective formation of the disulfide bridges. nih.gov
Solid-Phase Peptide Synthesis (SPPS) has been applied to the total synthesis of insulin glargine, which involves the stepwise assembly of the A- and B-chains on a solid resin support. researchgate.netbiorxiv.org A major hurdle in this approach is the inherent hydrophobicity and poor solubility of the 21-amino acid A-chain, which complicates its purification and subsequent handling. researcher.liferesearchgate.net
To address this, innovative strategies have been developed. One notable method involves the attachment of a temporary, solubilizing "tag" to the C-terminus of the A-chain. researchgate.net For instance, a penta-lysine tag connected via a base-labile linker can be used. This polycationic tag dramatically improves the solubility of the A-chain during its synthesis and purification. After the A- and B-chains are combined, the tag can be cleanly removed by a brief treatment with a mild base. researchgate.net
The earliest approaches to the chemical and recombinant synthesis of insulin involved the separate preparation of the A- and B-chains, followed by their combination in solution under conditions that promote oxidative folding and disulfide bond formation. researchgate.netjmb.or.kr In this classical method, the reduced (thiol) or S-sulfonated forms of the two chains are mixed, relying on the intrinsic structural information within the peptide sequences to guide the correct pairing of cysteines. researchgate.net
However, this random chain combination is notoriously inefficient. For standard insulin, initial yields were often no more than 1%. researchgate.net The process is particularly problematic for insulin glargine. The addition of two arginine residues to the B-chain alters its solubility and isoelectric point, making the combination with the A-chain significantly more challenging than for native human insulin. chemistryviews.org Studies have reported that the conventional chain combination of the native glargine A- and B-chains yields negligible product. nih.goviucc.ac.il This low efficiency makes the classical two-chain combination method impractical for large-scale production of insulin glargine and underscores the superiority of the proinsulin route for recombinant synthesis and the necessity of advanced, directed strategies for total chemical synthesis. researchgate.net
Advanced Protein Engineering for Analog Design
Protein engineering techniques provide powerful tools to overcome the inherent challenges in insulin glargine synthesis and to design analogs with enhanced properties, such as improved stability.
One advanced strategy involves the replacement of sulfur atoms with selenium in the disulfide bridges. Selenocysteine (B57510) (Sec), the 21st proteinogenic amino acid, is a close isostere of cysteine but has unique redox properties, including a lower pKa and lower reduction potential. researchgate.netbiorxiv.org These properties can be exploited to facilitate more efficient protein folding. biorxiv.org
This approach has been successfully applied to insulin glargine through the synthesis of "Se-glargine". researchgate.net In this analog, the two cysteine residues forming the intrachain A6-A11 disulfide bond are substituted with selenocysteine residues, creating a more stable diselenide bridge. chemistryviews.orgresearchgate.net The modified A-chain ([SecA6, SecA11, GlyA21]-A-chain) is prepared using SPPS. researchgate.net
A key finding is that this pairwise selenocysteine substitution can partially rescue the otherwise negligible yield of the classical chain combination reaction for glargine. nih.goviucc.ac.il While the yield is still lower than for wild-type insulin, the Se-glargine analog can be obtained in sufficient quantities for characterization. researchgate.net The resulting Se-glargine not only forms more readily but also exhibits enhanced thermodynamic stability due to the favorable packing of the internal diselenide bridge, which could translate to improved shelf-life. chemistryviews.org
Table 2: Comparison of Chain Combination Outcomes
| Product | A-Chain Modification | B-Chain Modification | Chain Combination Yield | Key Finding | Source(s) |
|---|---|---|---|---|---|
| Insulin Glargine | GlyA21 | ArgB31, ArgB32 | Negligible | Standard combination is highly inefficient for glargine chains. | nih.goviucc.ac.il |
| Se-glargine | GlyA21, CysA6→Sec, CysA11→Sec | ArgB31, ArgB32 | 20% (isolated) | Diselenide bridge partially rescues folding and enhances stability. | chemistryviews.orgbiorxiv.org |
Enzymatic modification is a cornerstone of the recombinant production of insulin glargine, specifically for the conversion of the folded single-chain precursor into the active two-chain hormone. mazums.ac.ir This conversion is typically mediated by the protease trypsin, which cleaves peptide chains at the C-terminus of lysine (B10760008) and arginine residues. jmb.or.kr In proinsulin, trypsin is used to excise the connecting C-peptide. nih.gov
To achieve site selectivity, a chemical modification strategy known as citraconylation is often employed. jmb.or.kr Before adding trypsin, the folded glargine precursor is treated with citraconic anhydride. This reagent reversibly modifies the primary amino groups of lysine residues, protecting them from trypsin cleavage. jmb.or.kr With the lysine sites blocked, trypsin is directed to cleave only at the desired arginine residues flanking the C-peptide. Following the trypsin digestion, the protective citraconyl groups are removed by a simple pH shift to acidic conditions. jmb.or.kr This strategy has been shown to increase the yield of the enzymatic conversion step by over threefold by preventing the formation of major impurities. nih.gov Other approaches to optimize the enzymatic reaction include the addition of specific amino acids like proline or glycine to the buffer, which has been shown to increase both the purity and yield of the final insulin glargine. google.com
Molecular Behavior and Stability Characteristics
pH-Dependent Solubility and Precipitation Mechanisms
A cornerstone of insulin (B600854) glargine's prolonged action is its engineered pH-dependent solubility. europa.eu This characteristic is achieved through two key amino acid modifications: the substitution of asparagine at position A21 of the A-chain with glycine (B1666218), and the addition of two positively charged arginine residues to the C-terminus of the B-chain (at positions B31 and B32). rssdi.innih.gov
These modifications shift the isoelectric point (pI) of the molecule from approximately 5.4 for human insulin to a more neutral pI of 6.7. rssdi.inwikipedia.orgproteopedia.org This shift is pivotal to its mechanism. Insulin glargine is formulated in a clear, acidic solution at a pH of 4.0. europa.eu At this acidic pH, the molecule is completely soluble. europa.eudrugbank.com
Upon subcutaneous injection, the acidic formulation is buffered by the neutral physiological pH (approximately 7.4) of the subcutaneous tissue. wikipedia.orgdrugbank.com As the pH increases towards its isoelectric point, the net charge on the insulin glargine molecule decreases, significantly reducing its solubility. drugbank.comresearchgate.net This neutralization process causes the insulin analog to precipitate at the injection site, forming stable microprecipitates or higher-order aggregates. wikipedia.orgproteopedia.orgdrugbank.com From this subcutaneous depot, small amounts of insulin glargine are slowly and continuously released into the circulation, resulting in a prolonged and relatively constant concentration profile over 24 hours. europa.eudrugbank.com
| Property | Human Insulin | Insulin Glargine |
| Isoelectric Point (pI) | ~5.4 rssdi.in | ~6.7 rssdi.inwikipedia.orgproteopedia.org |
| Solubility at Acidic pH (e.g., pH 4) | Reduced | Completely Soluble europa.eudrugbank.com |
| Solubility at Physiological pH (~7.4) | Soluble | Low Solubility / Precipitates rssdi.indrugbank.comresearchgate.net |
| State in Formulation | Solution or Suspension | Clear Solution (pH 4) rssdi.in |
| Post-Injection State | Rapid Absorption | Microprecipitate Formation proteopedia.orgdrugbank.com |
Oligomerization and Hexamer Dissociation Dynamics
In its pharmaceutical formulation, insulin glargine exists in a stable, oligomeric state. The presence of zinc chloride in the formulation acts as a stabilizing agent, promoting the self-assembly of insulin glargine molecules into hexamers. europa.eunih.gov This hexameric structure, where six insulin molecules are coordinated around two zinc ions, is a common feature for stabilizing insulin preparations, as it is more resistant to chemical degradation and aggregation than its monomeric or dimeric forms. nih.govnih.gov
The dissociation dynamics of insulin glargine are intrinsically linked to its precipitation mechanism. After injection and the subsequent pH shift, the soluble hexamers rapidly form amorphous microprecipitates and higher-order aggregates. wikipedia.orgdrugbank.com The dissociation process does not follow the typical rapid dissociation of soluble hexamers into dimers and then monomers seen with short-acting insulins. nih.govbiorxiv.org Instead, the release of active insulin is governed by the slow dissolution of these precipitates. wikipedia.org Individual insulin glargine molecules are gradually liberated from the surface of this depot into the bloodstream. europa.eu This slow, controlled release from the aggregated state is the primary reason for its flat, peakless, and extended duration of action. drugbank.com While the parent molecule, insulin glargine, forms the depot, it is rapidly metabolized upon release, meaning the principal circulating component is its metabolite, M1. cic-hannover.denih.gov
Chemical Stability Pathways
The chemical stability of insulin glargine is enhanced through both specific molecular design and formulation strategies, addressing degradation pathways that affect native insulin, particularly under acidic conditions.
Native human insulin is chemically unstable in acidic solutions because the asparagine residue at position A21 is susceptible to deamidation. nih.gov This acid-catalyzed hydrolysis reaction converts the asparagine side chain into aspartic acid. This modification alters the protein's structure and reduces its biological activity.
To create a long-acting insulin that is soluble and stable in an acidic formulation, this degradation pathway had to be addressed. The solution was to replace the acid-sensitive asparagine at A21 with a glycine residue. nih.govwikipedia.org Glycine, having a simple hydrogen atom as its side chain, is not susceptible to this deamidation reaction. researchgate.net This substitution is a critical design feature that confers the necessary chemical stability to insulin glargine in its acidic (pH 4) solution, preventing degradation during manufacturing and long-term storage. researchgate.netbiorxiv.orgnih.gov
After subcutaneous injection and release from the microprecipitate depot, insulin glargine undergoes enzymatic metabolism. researchgate.net The two arginine residues added to the B-chain (B31 and B32) are sequentially cleaved by proteases in the subcutaneous tissue and bloodstream. researchgate.netomicsonline.org
This proteolytic degradation results in two primary metabolites:
Metabolite M1 (21A-Gly-human insulin): This is the major active metabolite, formed by the removal of both arginine residues (B31 and B32). drugbank.comresearchgate.netomicsonline.org M1 is the principal component found circulating in the plasma after insulin glargine administration and is responsible for the metabolic effect of the drug. cic-hannover.denih.govnih.gov Its structure is very similar to human insulin, differing only by the A21 glycine substitution. nih.gov
Metabolite M2 (21A-Gly-des-30B-Thr-human insulin): This is a minor metabolite formed by the further removal of the threonine residue at position B30 from the M1 metabolite. drugbank.comresearchgate.netomicsonline.org It is detected in much lower quantities, if at all, in plasma. nih.govnih.gov
Studies using specific mass spectrometry assays have confirmed that after injection, the parent insulin glargine molecule is rapidly and almost completely processed into M1, with exposure to the parent compound being marginal. nih.govnih.gov
| Compound | Structure Description | Role |
| Insulin Glargine | [GlyA21,ArgB31,ArgB32]-human insulin researchgate.net | Injected compound, forms subcutaneous depot proteopedia.org |
| Metabolite M1 | [GlyA21]-human insulin drugbank.comresearchgate.net | Principal circulating active metabolite cic-hannover.denih.gov |
| Metabolite M2 | [GlyA21,des-ThrB30]-human insulin drugbank.comresearchgate.net | Minor degradation product nih.govnih.gov |
The long-term stability of insulin glargine is ensured by a combination of its molecular structure and specific formulation excipients. Unopened vials and pens are recommended to be stored under refrigeration (2°C to 8°C or 36°F to 46°F) to maintain potency until the expiration date. fathomjournal.orggoodrx.com
Key stability mechanisms include:
Acidic Formulation (pH 4): The low pH environment is crucial. europa.eu
Glycine A21 Substitution: As previously discussed, this prevents acid-catalyzed deamidation, a major degradation pathway for human insulin in acidic conditions. researchgate.netbiorxiv.org
Hexamer Formation: The presence of zinc promotes the formation of stable hexamers, which are less prone to degradation than monomers or dimers. europa.eunih.gov
Preservatives: The formulation contains m-cresol (B1676322) as a preservative to prevent microbial growth after the vial is first used. europa.eu
Tonicity Agents: Glycerol is used as an isotonizing agent. europa.eu
Studies have demonstrated that insulin glargine possesses greater thermostability compared to unmodified human insulin. nih.govdiabetesjournals.org It can maintain stability for at least six months at room temperature and shows less degradation at elevated temperatures (e.g., 42°C) than human insulin. nih.gov
Aggregation and Fibrillation Dynamics
A common instability pathway for all insulin types is the formation of amyloid fibrils, which are insoluble, highly ordered protein aggregates. mdpi.comnih.gov Fibrillation is a significant concern during the production, storage, and delivery of insulin, as it leads to a loss of active product and can potentially cause issues at the injection site. mdpi.com
The aggregation process is complex and typically involves the dissociation of stable hexamers into less stable dimers and monomers. nih.govacs.org The monomeric form is particularly prone to partial unfolding, which exposes hydrophobic regions that can interact with other monomers, initiating the formation of a nucleus. This nucleus then grows through the addition of more monomers in an elongation phase, eventually forming mature fibrils. nih.govacs.org
For insulin glargine, the formulation strategy helps to minimize fibrillation. Storing the insulin as zinc-stabilized hexamers in an acidic solution enhances its resistance to aggregation. nih.govnih.gov However, like other insulins, it is not immune to this process. acs.orgnih.gov The kinetics of insulin fibrillation are characterized by a lag phase, where nuclei form, followed by a more rapid growth phase. acs.orgnih.gov Factors such as elevated temperatures, agitation, and contact with hydrophobic surfaces can accelerate fibrillation. acs.org While long-acting formulations are generally less prone to fibrillation, it has been observed in insulin glargine preparations. acs.org
Nucleation and Growth Mechanisms of Amyloid Fibril Formation
The formation of amyloid fibrils by insulin glargine, like other insulin types, is a complex process that generally follows a nucleation-dependent polymerization model. rsc.orgnih.gov This process is characterized by a distinct lag phase, followed by a rapid growth or elongation phase, and finally, a saturation or equilibrium phase, which can be monitored using dyes like Thioflavin T (ThT) that fluoresce upon binding to β-sheet structures. nih.govnih.gov The resulting kinetic profile is typically sigmoidal, although double-sigmoidal kinetics have also been observed, suggesting the presence of intermediate species.
The initial and rate-limiting step is primary nucleation, where soluble insulin monomers undergo conformational changes, exposing hydrophobic regions that are typically buried within the native structure. acs.org These partially unfolded monomers then self-associate into small, unstable oligomeric species such as dimers and trimers. nih.gov Once a critical concentration is reached, these oligomers form a stable nucleus, which acts as a template for the subsequent addition of other monomers, thereby seeding the fibril growth. rsc.orgnih.gov
Following the formation of a stable nucleus, the elongation phase proceeds much more rapidly. This growth is not solely dependent on the addition of monomers to the ends of existing fibrils. A significant contribution comes from secondary nucleation pathways, where the surfaces of existing fibrils catalyze the formation of new nuclei. nih.govnih.gov This autocatalytic process, which can include mechanisms like fibril fragmentation, leads to an explosive increase in the rate of fibril formation and is a key factor in the characteristic exponential growth phase observed in aggregation kinetics. nih.gov The entire process is influenced by various factors, including protein concentration, pH, temperature, and agitation. nih.gov
Influence of Amino Acid Modifications on Aggregation Propensity
The unique amino acid sequence of insulin glargine directly influences its aggregation behavior. Two key modifications distinguish it from human insulin: the substitution of asparagine with glycine at position A21 and the addition of two arginine residues to the C-terminus of the B-chain. researchgate.netnih.gov
The replacement of asparagine at position A21 with glycine (AsnA21→Gly) enhances the stability of the molecule in an acidic solution. nih.gov Deamidation of asparagine residues is a common pathway for protein degradation and can be a precursor to aggregation; the presence of glycine at this position mitigates this instability. nih.gov
The addition of two positively charged arginine residues at the end of the B-chain is a critical modification that shifts the isoelectric point of the molecule from pH 5.4 to a more neutral pH. researchgate.net This change is fundamental to its long-acting profile, as it causes the molecule to be less soluble and precipitate at the physiological pH of subcutaneous tissue. researchgate.net However, these modifications also alter the kinetics of amyloid fibril formation. Studies comparing insulin glargine with human insulin and another analog, insulin lispro, have shown that insulin glargine exhibits a longer lag time before the onset of fibrillation. nih.gov This suggests that while it is prone to aggregation, the initial nucleation events occur more slowly than in human insulin. nih.govresearchgate.net
The propensity for aggregation is highly sensitive to amino acid substitutions, particularly at the C-terminus of the B-chain. researchgate.net For instance, insulin analogs like lispro and aspart, which have modifications at position B28, are designed to prevent dimerization and exist primarily as monomers, which can alter their aggregation pathways. researchgate.net
| Insulin Analog | Key Amino Acid Modification(s) | Observed Aggregation Behavior |
|---|---|---|
| Insulin Glargine | A21: Asn → Gly Addition of Arg at B31 and B32 | Longer lag-time for fibril formation compared to human insulin. nih.gov Prone to aggregation and forms compact structures at physiological pH. researchgate.net |
| Human Insulin | Native sequence | Serves as a baseline for comparison; follows a typical sigmoidal aggregation pattern. nih.gov |
| Insulin Lispro | B28: Pro ↔ B29: Lys (swapped) | Longer lag-time for fibril formation compared to human insulin. nih.gov Substitution prevents dimerization, increasing the monomeric form. researchgate.net |
| Bovine Insulin | A8: Ala → Thr A10: Val → Ile B30: Thr → Ala | Greater hydrophobicity leads to stronger and more ordered binding, affecting aggregation patterns. researchgate.net |
Strategies for Aggregation Inhibition (e.g., ferrocene-modified peptides)
Given the challenges posed by insulin aggregation, significant research has focused on developing inhibitors that can stabilize the native form of the protein and prevent fibril formation. One promising strategy involves the use of ferrocene-modified peptides.
Ferrocene, a metallocene, when attached to short peptide sequences, can effectively interfere with the insulin aggregation process. rsc.orgresearchgate.netrsc.org Studies have demonstrated that ferrocene-modified dipeptides, such as ferrocene-L-Phe-L-Phe (Fc-FF) and ferrocene-L-Phe-L-Tyr (Fc-FY), can potently inhibit insulin fibrillation in a dose-dependent manner. rsc.orgresearchgate.net These inhibitors work by extending the lag phase and reducing the total amount of fibril formation. rsc.orgresearchgate.net The proposed mechanism involves the interaction of these modified peptides with the hydrophobic core residues of both the A and B chains of insulin, disrupting the intermolecular interactions necessary for aggregation. rsc.org The effectiveness of inhibition is influenced by the specific peptide sequence, with differences in π-π interactions and hydrogen bonding capabilities playing a key role. rsc.orgresearchgate.net
Further research has shown that ferrocene-modified tripeptides, such as Fc-FFY, Fc-FFF, Fc-FFD, and Fc-FFK, can be even more effective than their dipeptide counterparts. rsc.org Molecular dynamics simulations suggest that these inhibitors bind to crucial hydrophobic regions of the insulin molecule, thereby preventing the conformational changes and self-assembly that lead to amyloid fibrils. rsc.org
| Inhibitor | Type | Reported Efficacy | Mechanism Insight |
|---|---|---|---|
| Fc-FF (ferrocene-L-Phe-L-Phe) | Ferrocene-Dipeptide | >99% inhibition at 400 µM concentration. rsc.orgresearchgate.net Extends lag phase and reduces final fibril formation. rsc.orgresearchgate.net | Interacts with insulin via π-π interactions and hydrogen bonds. rsc.orgresearchgate.net More effective than Fc-FY at concentrations below 400 µM. rsc.orgresearchgate.net |
| Fc-FY (ferrocene-L-Phe-L-Tyr) | Ferrocene-Dipeptide | Effectively inhibits insulin fibrillation. rsc.orgresearchgate.net | Binds to hydrophobic core residues of insulin. rsc.org |
| Fc-FFY, Fc-FFF, Fc-FFD, Fc-FFK | Ferrocene-Tripeptides | Inhibit insulin fibril formation in a dose-dependent manner; more responsive than Fc-FF. rsc.org | Fc-FFY and Fc-FFF show more significant inhibition, contacting hydrophobic residues of insulin A and B chains. rsc.org |
Receptor Binding and Molecular Recognition Studies in Vitro & Mechanistic
Insulin (B600854) Receptor (IR) Binding Kinetics and Affinity (isoforms IR-A, IR-B)
Insulin glargine demonstrates a balanced binding affinity for the two isoforms of the insulin receptor, IR-A and IR-B, which is comparable to that of human insulin. plos.orgnih.gov In vitro studies have shown that the binding of insulin glargine and its primary metabolites, M1 and M2, to both IR isoforms is only slightly less potent than human insulin. scienceopen.com Specifically, the binding affinity of insulin glargine to IR-A and IR-B has been reported to be approximately 35% and 88% of that of native insulin, respectively. researchgate.net
Insulin-like Growth Factor 1 Receptor (IGF-1R) Binding Kinetics and Affinity
A distinguishing characteristic of insulin glargine is its significantly increased binding affinity for the insulin-like growth factor 1 receptor (IGF-1R) when compared to human insulin. plos.orgnih.govbioscientifica.com Multiple in vitro studies have consistently reported that insulin glargine binds to the IGF-1R with a 6- to 8-fold greater affinity than human insulin. ahajournals.orgnih.gov Some studies report this increase to be as high as 7- to 10-fold. plos.org This heightened affinity is also reflected in the receptor's activation; insulin glargine is more potent in activating the IGF-1R than both human insulin and insulin detemir. nih.gov
This increased affinity for IGF-1R has been a subject of extensive research due to the receptor's role in mediating growth-promoting and mitogenic signals. nih.govbioscientifica.com However, it is crucial to note that after subcutaneous injection, insulin glargine is rapidly converted into its metabolites, M1 ([GlyA21]insulin) and M2 ([GlyA21,des-ThrB30]insulin). nih.govproteopedia.org These metabolites, particularly M1 which is the predominant form found in circulation, exhibit significantly lower affinity for the IGF-1R and reduced mitogenic potential compared to the parent glargine compound, with activity levels equal to or less than that of human insulin. scienceopen.comnih.govnih.gov In contrast to glargine, the M1 metabolite does not activate the IGF-1R even at high concentrations. nih.gov
Hybrid Receptor (IR/IGF-1R) Interactions
In many tissues, insulin receptors and IGF-1 receptors co-exist and can form heterodimeric hybrid receptors (IR/IGF-1R). nih.govnih.gov These hybrid receptors are thought to have "IGF1R-like" properties, binding IGF-1 with high affinity and insulin with lower affinity. bioscientifica.comnih.gov Studies have shown that ligands with high relative IGF-1R affinity, such as insulin glargine, also exhibit high affinity for IR/IGF-1R hybrid receptors. nih.gov
Research using Bioluminescence Resonance Energy Transfer (BRET) assays has demonstrated that insulin glargine stimulates IR/IGF-1R hybrids with a significantly lower EC50 value compared to human insulin, approaching the potency of IGF-1 itself. nih.gov In contrast, its metabolites, M1 and M2, show lower potency for stimulating these hybrid receptors. nih.govresearchgate.net Specifically, glargine binds with an approximately three-fold higher affinity than human insulin to both hybrid receptor splice variants (IR-A/IGF-1R and IR-B/IGF-1R). plos.org This potent activation of hybrid receptors by the parent glargine molecule, but not its circulating metabolites, is a key aspect of its molecular profile. nih.gov
Molecular Mechanisms of Receptor Activation and Conformational Changes
The binding of insulin glargine to the insulin receptor initiates a cascade of events similar to that of human insulin. pharmgkb.orgdrugbank.com The insulin receptor is a transmembrane protein composed of two extracellular alpha subunits and two intracellular beta subunits linked by disulfide bonds. emedicodiary.com The binding of a ligand like insulin glargine to the alpha subunits induces significant conformational changes. emedicodiary.comnih.gov
This binding event brings the two receptor alpha subunits closer, which in turn causes the transmembrane beta subunits to approximate. emedicodiary.comnih.gov This approximation activates the intrinsic tyrosine kinase domain located on the beta subunits, leading to autophosphorylation (or cross-phosphorylation) of specific tyrosine residues on the opposing subunit. drugbank.comemedicodiary.com This autophosphorylation is the critical first step in signal transduction. The activated receptor then phosphorylates various intracellular substrate proteins, such as Insulin Receptor Substrate (IRS) proteins. pharmgkb.orgdrugbank.com Phosphorylation of these substrates triggers the activation of downstream signaling pathways, including the PI3K/Akt pathway, which is primarily responsible for the metabolic actions of insulin, and the Ras-MAPK pathway, which is involved in cell growth and proliferation. pharmgkb.orgemedicodiary.com
Comparative Analysis of Binding Profiles with Human Insulin and Other Analogs
The unique receptor binding profile of insulin glargine becomes evident when compared with human insulin and its own metabolites. While its affinity for the insulin receptor isoforms is largely comparable to human insulin, its interaction with the IGF-1 receptor is markedly different. plos.orgscienceopen.com This has been a key point of differentiation in molecular characterization studies.
Insulin glargine consistently demonstrates a 6- to 8-fold higher affinity for the IGF-1R compared to human insulin. ahajournals.org In contrast, its primary active metabolite, M1, has a significantly lower affinity for the IGF-1R than the parent compound, similar to that of human insulin. scienceopen.comnih.gov For hybrid IR/IGF-1R receptors, glargine shows a 3-fold higher affinity, whereas its metabolites M1 and M2 are less efficient at stimulating these receptors than human insulin. plos.orgresearchgate.net Another long-acting analog, insulin detemir, generally shows decreased affinity for both IR and IGF-1R compared to human insulin. plos.orgnih.gov
Below is a comparative summary of the relative receptor binding affinities and activation potencies.
Table 1: Comparative Receptor Binding and Activation Profile Relative affinities and potencies are expressed in relation to human insulin (HI = 100%).
| Compound | IR-A Affinity | IR-B Affinity | IGF-1R Affinity | Hybrid Receptor (IR/IGF-1R) Affinity |
|---|---|---|---|---|
| Human Insulin | 100% | 100% | 100% | 100% |
| Insulin Glargine | ~35-86% scienceopen.comresearchgate.net | ~50-88% scienceopen.comresearchgate.net | ~460-800% plos.orgresearchgate.netahajournals.org | ~300% plos.org |
| Metabolite M1 | Similar to HI nih.gov | Similar to HI nih.gov | Lower than HI scienceopen.comnih.gov | Less potent than HI nih.govresearchgate.net |
| Metabolite M2 | Similar to HI nih.gov | More potent than HI nih.gov | Lower than HI scienceopen.comnih.gov | Less potent than HI nih.govresearchgate.net |
| Insulin Detemir | Lower than HI plos.orgnih.gov | Lower than HI plos.orgnih.gov | ≤100% of HI plos.orgnih.gov | ~25% plos.org |
Advanced Analytical and Spectroscopic Characterization
Mass Spectrometry (MS) Techniques
Mass spectrometry is a cornerstone in the analysis of biopharmaceuticals like insulin (B600854) glargine, providing precise molecular weight information and enabling detailed structural elucidation.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique indispensable for determining the molecular mass of large biomolecules like insulin glargine. In a typical analysis, the protein is introduced into the mass spectrometer, where it is ionized, often resulting in multiple charge states. For insulin glargine, four main ionization states of 867 m/z (+7), 1011 m/z (+6), 1213 m/z (+5), and 1516 m/z (+4) are commonly observed, with the ion at [M+6H]6+ being the most abundant. nih.gov Deconvolution of the resulting spectrum from these multiple charge states allows for the precise calculation of the intact protein's monoisotopic mass. Studies have determined the monoisotopic mass of insulin glargine to be approximately 6063 Da. nih.gov
Further structural confirmation is achieved by reducing the disulfide bonds that link the A and B chains of the insulin molecule. Subsequent ESI-MS analysis of the separated chains provides their individual masses, which must match the theoretically calculated masses based on their amino acid sequences. nih.gov
| Analyte | Observed Monoisotopic Mass (Da) | Theoretical Molecular Weight (Da) |
|---|---|---|
| Intact Insulin Glargine | ~6063.4 | 6062.89 |
| A Chain | ~2554.1 | - |
| B Chain | ~3856.0 | - |
Peptide mapping is a powerful technique used to confirm the primary amino acid sequence of a protein. researchgate.net For insulin glargine, this process involves enzymatic digestion, typically with an endoproteinase such as Glu-C, which cleaves the protein into smaller, more manageable peptide fragments. nih.govresearchgate.netgoogle.com These fragments are then separated using Ultra-Performance Liquid Chromatography (UPLC) and analyzed by a mass spectrometer (MS), often in tandem (MS/MS). nih.govnih.gov
The resulting "peptide map" or "fingerprint" is a unique chromatogram for that specific protein. The mass of each eluted peptide fragment is measured by the MS and compared against the theoretical masses expected from the known sequence of insulin glargine. google.com This confirms the correct amino acid sequence and the presence of expected modifications, such as the replacement of asparagine at position A21 with glycine (B1666218) and the addition of two arginine residues to the C-terminus of the B-chain, which differentiate it from human insulin. nih.govresearchgate.net By achieving 100% protein sequence coverage, this method verifies the identity and integrity of the insulin glargine molecule. nih.gov LC-MS/MS takes this a step further by isolating specific peptide fragments and subjecting them to a second stage of fragmentation and analysis, which provides definitive sequence information for each peptide. nih.govnih.gov
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, making it exceptionally well-suited for assessing the purity and chemical stability of insulin glargine. nih.govunibe.ch This technique can quantify the intact monomeric insulin and detect minute variations in mass that signify degradation products or process-related impurities. unibe.ch
Studies utilizing HRMS have been conducted to evaluate the stability of commercially available insulin glargine formulations under various storage conditions, including different temperatures (4°C, 22°C, and 37°C) over extended periods. nih.govunibe.ch These analyses have consistently shown that the concentration of insulin glargine remains within the required specifications set by regulatory bodies like the FDA and EMA, with no significant evidence of chemical instability under recommended and simulated real-life conditions. nih.govunibe.ch The high sensitivity and specificity of HRMS allow for the development of high-throughput methods (e.g., 1 minute per sample) to reliably quantify insulin content and ensure product quality. unibe.ch
| Parameter | Value |
|---|---|
| Linear Response (R²) | 0.9948 to 0.9988 |
| Accuracy | 96% to 104% |
| Precision | 2.4% to 3.8% |
Chromatographic Separation Methods
Chromatography is fundamental to the analytical workflow for insulin glargine, used to separate the main compound from impurities, degradation products, and formulation excipients.
Both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are extensively used for the quality control of insulin glargine. nih.govmedcraveonline.com These methods are critical for determining the purity of the drug substance and quantifying any product-related variants, such as high molecular weight species (HMWs) or other impurities. nih.govchromatographyonline.com
UPLC, which utilizes columns with smaller sub-2-µm particles, offers significant advantages over traditional HPLC for insulin analysis. chromatographyonline.comnih.gov These benefits include faster analysis times, higher resolution, and increased sensitivity. chromatographyonline.comeventscribe.net For instance, a UPLC-UV method developed for monitoring insulin glargine concentration can reduce the analysis run time by approximately 30% compared to conventional HPLC methods. eventscribe.net This enhanced performance allows for more efficient process development, batch release testing, and stability studies. nih.gov Size-Exclusion Chromatography (SEC) performed on UPLC systems (SE-UPLC) is particularly effective for resolving and quantifying covalent high molecular weight impurities. chromatographyonline.comchromatographyonline.com
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common chromatographic mode for the analysis of insulin glargine. nih.govukaazpublications.com It is used to assess purity, quantify the active ingredient, and separate it from degradation products and preservatives like m-cresol (B1676322) and phenol (B47542) that are often present in the final formulation. nih.govukaazpublications.com
A typical RP-HPLC method involves a C18 or C4 column and a mobile phase gradient consisting of an aqueous component (often a buffer like sodium dihydrogen phosphate (B84403) at acidic pH) and an organic modifier, most commonly acetonitrile. ukaazpublications.comnih.gov The separation is based on the hydrophobic interactions between the insulin analogue and the stationary phase. The method is validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and robustness to ensure it is reliable for routine quality control analysis. ukaazpublications.com
| Parameter | Condition |
|---|---|
| Column | Synergi 4 µm Fusion-RP 80 Å, 250 × 3 mm |
| Mobile Phase A | Acetonitrile R1, Buffer Solution (pH 2.5) (7:93 V/V) |
| Mobile Phase B | Buffer Solution (pH 2.5), Acetonitrile R1 (43:57 V/V) |
| Flow Rate | 0.55 mL/min |
| Detection Wavelength | 214 nm |
| Linearity Range | 12 to 18 mg/mL (r² = 0.998) |
| Mean Recovery (Accuracy) | ~100.35% |
Spectroscopic Techniques
Spectroscopic methods provide critical insights into the secondary and tertiary structures of Insulin-glargine, which are essential for its biological function.
Circular Dichroism (CD) spectroscopy is a powerful non-destructive technique for investigating the secondary structure of proteins in solution. It measures the differential absorption of left and right circularly polarized light by chiral molecules, such as proteins. youtube.com The far-UV region (190–260 nm) of the CD spectrum is particularly sensitive to the protein backbone conformation. nih.gov
Near-UV CD spectroscopy (260-360 nm) can also be employed to probe the tertiary structure by examining the environment of aromatic amino acid residues. nih.gov
Table 2: Characteristic Far-UV CD Spectral Features of this compound
| Wavelength (nm) | Spectral Feature | Structural Interpretation |
|---|---|---|
| ~222 | Negative MRE Trough | α-helix |
MRE: Mean Residue Ellipticity
Ultraviolet (UV) spectroscopy is a straightforward and robust method used primarily for the quantification of this compound in solution. nih.gov Proteins absorb UV light due to the presence of aromatic amino acids, namely tyrosine and tryptophan. This compound exhibits a characteristic absorption maximum at approximately 270-276 nm. nih.govnih.gov
According to the Beer-Lambert law, the absorbance at this wavelength is directly proportional to the protein concentration, allowing for accurate quantification. nih.gov UV spectroscopy is also used in conjunction with other techniques, such as High-Performance Liquid Chromatography (HPLC) and mass spectrometry (LC-UV-MS/MS), for the simultaneous estimation of this compound and its formulation excipients like m-cresol. lcms.cz
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for obtaining high-resolution information about the three-dimensional structure and conformational dynamics of proteins in solution. While crystallographic studies provide a static picture, NMR can probe the flexibility and motion of a protein monomer. nih.gov
Raman spectroscopy provides detailed information about the vibrational modes of a molecule, offering a unique fingerprint of its chemical structure and conformation. When applied to proteins like insulin, it yields insights into the secondary structure and the local environment of specific amino acid side chains. nih.gov
Key findings from Raman studies on insulin include:
Amide I Band: This band, appearing around 1655-1659 cm⁻¹ in the native state, is a strong indicator of α-helical content. nih.govacs.org A shift in this band to different wavenumbers (e.g., ~1674 cm⁻¹) signifies a transition to β-sheet structures, which is relevant in studies of aggregation and fibril formation. nih.gov
Amide III Band: The amide III region (typically 1200-1300 cm⁻¹) also contains bands that are sensitive to secondary structure, such as the 3₁₀-helix and polyproline II (PPII) states. acs.org
Amino Acid Side Chains: Raman spectroscopy can monitor the environment of specific residues. For example, the behavior of tyrosine phenoxy moieties and the conformation of disulfide bonds (C-S-S-C) can be tracked during structural transitions. nih.gov
This technique is especially powerful for studying the subtle structural rearrangements that occur during the phase separation and aggregation of insulin. nih.gov
Intrinsic fluorescence spectroscopy is a sensitive method used to assess the tertiary structure and conformational changes of this compound. nih.gov The technique relies on the natural fluorescence of aromatic amino acids, primarily tyrosine and tryptophan. Since insulin contains tyrosine but not tryptophan, its intrinsic fluorescence is dominated by tyrosine residues.
The standard procedure involves exciting the protein at a wavelength of approximately 276-278 nm. nih.govnih.gov The resulting emission spectrum is then recorded. For this compound, the emission maximum (λₘₐₓ) is typically observed around 298-303 nm. nih.gov The precise position and intensity of this peak are highly sensitive to the local environment of the tyrosine residues. Changes in protein conformation, such as those occurring during unfolding or aggregation, can cause a shift in the emission maximum or a change in fluorescence intensity, providing valuable information about the stability and integrity of the protein's tertiary structure. horiba.com
Light Scattering Techniques for Aggregation Studies
Light scattering techniques are powerful, non-invasive analytical methods widely employed for the characterization of macromolecules in solution. azonano.com These methods are particularly valuable in pharmaceutical sciences for studying the structure, conformation, and aggregation phenomena of proteins like insulin glargine. researchgate.net The principle relies on the phenomenon that when light passes through a solution containing particles, the light is scattered in all directions. The intensity and fluctuation of this scattered light provide significant information about the size, shape, and molecular weight of the particles. azonano.com
The propensity of insulin glargine to self-associate and aggregate is a critical quality attribute directly linked to its therapeutic action. Structural modifications to the human insulin molecule shift its isoelectric point, causing it to be less soluble and precipitate at the neutral pH of subcutaneous tissue. nih.govnih.gov This precipitation forms a depot from which the insulin analog is slowly absorbed. nih.gov Light scattering techniques are exceptionally sensitive to the onset of such aggregation, as the intensity of scattered light is proportional to the square of the molecular weight of the particles. azonano.com Consequently, even a small population of high-molecular-weight aggregates can be readily detected, making light scattering an indispensable tool for investigating the stability and aggregation pathways of insulin glargine formulations. azonano.comresearchgate.net Studies have utilized light scattering to demonstrate that under conditions mimicking physiological pH, insulin glargine undergoes aggregation, forming compact structures with radii measuring hundreds of nanometers. researchgate.netnih.gov
Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a preeminent technique for determining the size distribution profile of small particles and molecules in suspension, covering a range from the nanometer to the lower micrometer scale. researchgate.netdiva-portal.org The method is based on the analysis of the time-dependent fluctuations in the intensity of scattered light. nih.gov These fluctuations are a direct result of the Brownian motion of the particles in the solution; smaller particles diffuse more rapidly, leading to faster fluctuations, while larger particles diffuse more slowly, causing slower fluctuations. nih.govmalvernpanalytical.com A digital correlator measures the degree of similarity between the signal intensity at a time (t) and a later time (t+τ), generating an autocorrelation function. This function is then used to calculate the translational diffusion coefficient (Dt) of the particles. The hydrodynamic radius (Rh) can subsequently be determined using the Stokes-Einstein equation. nih.gov
DLS is a cornerstone in the characterization of insulin glargine aggregation due to its ability to detect the presence of soluble aggregates and characterize their size and distribution. researchgate.netenovatia.com Research has shown DLS to be more sensitive than other methods, such as Diffusion Ordered Spectroscopy (DOSY) NMR, for identifying the presence of larger aggregates that may have implications for product quality. nih.govenovatia.com
Key parameters derived from DLS measurements provide a detailed picture of the aggregation state of a sample.
| Parameter | Description | Relevance to Insulin Glargine Characterization |
| Hydrodynamic Radius (Rh) | The radius of a hypothetical hard sphere that diffuses at the same rate as the particle being measured. It includes contributions from the core particle and any solvation layers. | Provides the size of insulin glargine monomers, oligomers (e.g., dimers, hexamers), and larger aggregates in solution. enovatia.com |
| Polydispersity Index (PDI) | A dimensionless measure of the heterogeneity of particle sizes in a sample. A value below 0.1 typically indicates a highly monodisperse sample, while values above 0.7 suggest a very broad size distribution. diva-portal.org | Indicates the complexity of the aggregation state. A high PDI for an insulin glargine sample suggests the presence of multiple species of different sizes. |
| % Intensity, % Mass, % Number | The DLS software can present the size distribution in terms of the intensity of light scattered by each particle fraction, or convert this to an estimated mass or number distribution. | The intensity distribution is highly sensitive to large particles. The mass distribution provides a more intuitive understanding of the proportion of aggregated material. enovatia.com |
Detailed Research Findings from DLS Studies:
Several research studies have employed DLS to elucidate the aggregation behavior of insulin glargine.
A foundational study by Coppolino et al. investigated the aggregation of insulin glargine at a physiological-like pH. Their DLS results demonstrated that under these conditions, even at low ionic strength, significant aggregation occurs, leading to the formation of compact structures with a radius of several hundred nanometers. researchgate.netnih.gov This aggregation is considered fundamental to its mechanism of prolonged action. nih.gov
Comparative studies have shown that insulin glargine aggregates at a slower rate than both human and bovine insulin. researchgate.netacs.org It was proposed that the two additional arginine residues at the C-terminus of the B-chain enhance the stability of the molecule by strengthening a salt bridge, which in turn reduces thermal distortion and the tendency for the protein to collapse and aggregate. researchgate.netacs.org
DLS has also proven effective in distinguishing between the various oligomeric states of insulin in different formulations. For instance, DLS measurements can resolve distinct species such as dimers, hexamers, and even larger aggregates like dodecamers, providing a detailed profile of the product's heterogeneity. nih.gov
The following table summarizes representative findings from DLS-based research on insulin aggregation.
| Study Focus | Sample Conditions | Key DLS Findings | Reference |
| Insulin Glargine Aggregation | Physiological-like pH, low ionic strength | Formation of compact aggregate structures with radii of hundreds of nanometers. | researchgate.netnih.gov |
| Insulin Analog Aggregation Kinetics | Incubation at 37°C | Insulin glargine aggregated at a slower rate compared to human and bovine insulin. | acs.org |
| Oligomeric State in Formulations | Various insulin drug products | DLS successfully distinguished between different oligomeric species, including dimers, hexamers, and larger aggregates. | nih.gov |
| General Insulin Aggregation | Varying pH (1.0 - 3.0) and ionic strength (100 mM - 500 mM) | The hydrodynamic diameter of insulin was shown to be highly dependent on both pH and ionic strength, with larger diameters observed at higher ionic strengths, indicating the formation of higher oligomeric states. | semanticscholar.org |
Furthermore, DLS is a valuable tool for monitoring aggregation kinetics. malvernpanalytical.com By performing repeated measurements over time, one can track the increase in particle size or the appearance of new, larger species. This allows for the study of the rate of aggregation under different stress conditions, such as elevated temperature or agitation, providing crucial data for formulation development and stability assessment. malvernpanalytical.comresearchgate.net
Computational and Theoretical Modeling
Molecular Dynamics (MD) Simulations of Protein Structure and Dynamics
Molecular Dynamics (MD) simulations are a cornerstone of computational biology, used to predict the motion of every atom in a system over time by integrating Newton's equations of motion. nih.gov For insulin (B600854) glargine, MD simulations offer a window into its conformational landscape, stability, and the dynamic changes that govern its interaction with the insulin receptor (IR).
A key area of investigation using MD simulations is the conformational change required for insulin to bind to its receptor. researchgate.netplos.org Studies have shown that the B-chain C-terminal (BC-CT) region of insulin must undergo significant structural rearrangement to an "open" or "wide-open" conformation to enable receptor binding. researchgate.netplos.org MD simulations can elucidate the stochastic nature of these changes, revealing the transition pathways and the energetic landscape of this activation process. researchgate.netplos.org These simulations highlight the flexibility of specific regions and the interactions that stabilize the inactive, closed state. plos.orgplos.org The CHARMM36m force field is a commonly used parameter set for performing MD simulations on insulin and its variants. karazin.uamdpi.comacs.org
Table 1: Key Parameters Analyzed in MD Simulations of Insulin Analogs
| Parameter | Description | Relevance to Insulin Glargine | Source |
|---|---|---|---|
| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated protein and a reference structure (e.g., crystal structure). | Assesses the structural stability of the glargine molecule over the simulation time. Deviations can indicate conformational changes. | karazin.uamdpi.comacs.org |
| Radius of Gyration (Rg) | Indicates the compactness of the protein structure. | Changes in Rg can signify unfolding or significant conformational shifts in insulin glargine. | karazin.ua |
| Solvent Accessible Surface Area (SASA) | Measures the surface area of the protein that is accessible to a solvent. | Provides insight into changes in protein folding and the exposure of hydrophobic or hydrophilic residues, which is critical for aggregation and receptor binding. | karazin.ua |
| Root-Mean-Square Fluctuation (RMSF) | Measures the deviation of each individual residue from its average position over the course of the simulation. | Identifies flexible regions of insulin glargine, such as the B-chain C-terminus, which are crucial for receptor interaction. | karazin.ua |
Free Energy Perturbation (FEP) Calculations for Binding Affinity Prediction
Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of ligands to a common receptor. nih.gov This technique simulates a non-physical, or alchemical, transformation of one molecule into another, allowing for the precise calculation of the free energy difference between them. biorxiv.org FEP has been successfully applied to predict the change in binding affinity (ΔΔGbind) resulting from single amino acid mutations in insulin analogs. biorxiv.org
In the context of insulin glargine, FEP can be used to quantify how the A21G mutation (characteristic of its active metabolite, M1) affects its binding affinity for the insulin receptor compared to native human insulin. biorxiv.org One study calculated the ΔΔGbind for the A21Gly mutation to be 0.71 kcal/mol, indicating a slight decrease in binding potency. biorxiv.org While this value was somewhat exaggerated compared to the experimental value of 0.079 kcal/mol, it correctly predicted the direction of the affinity shift and was within 1 kcal/mol of the experimental result. biorxiv.org
The FEP methodology involves creating a thermodynamic cycle that connects the binding of the two different ligands (e.g., native insulin and an analog) to the receptor. biorxiv.org By calculating the free energy changes for the non-physical transformations in both the bound and unbound (in water) states, the relative binding free energy can be determined. biorxiv.org These calculations require extensive sampling through MD simulations to ensure convergence and accuracy. biorxiv.org
Table 2: FEP Calculation Results for Insulin Analog Mutation
| Mutation | Calculated ΔΔGbind (kcal/mol) | Experimental ΔΔGbind (kcal/mol) | Significance | Source |
|---|---|---|---|---|
| A21Gly (Glargine Metabolite M1) | 0.71 | 0.079 | The calculation correctly predicted a slight decrease in binding affinity for the insulin receptor, demonstrating the utility of FEP in assessing mutational effects. | biorxiv.org |
Molecular Docking for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., insulin glargine) when bound to a second (the receptor, e.g., the insulin receptor) to form a stable complex. scholarsresearchlibrary.comgsconlinepress.com It is widely used to understand the structural basis of ligand-receptor interactions and to screen potential drug candidates. scholarsresearchlibrary.comnih.gov
Docking studies of insulin glargine with the insulin receptor (IR) have revealed differences in its binding pattern compared to human insulin. nih.gov The modifications in insulin glargine—specifically the GlyA21 substitution and the two C-terminal arginines on the B-chain—alter its interaction with the receptor. nih.govresearchgate.net Models generated through docking and homology modeling suggest that the additional arginine residues (ArgB31 and ArgB32) on glargine fit into a hydrophilic region on the insulin receptor. researchgate.net In contrast, studies on its primary metabolite, M1, which lacks these two arginines, show different surface interactions. researchgate.net
Computational docking analyses have shown that the interface area between insulin glargine and the insulin receptor can be smaller than that of human insulin (1449 Ų for glargine vs. 1507 Ų for human insulin), which may correlate with its slightly reduced binding affinity observed in some experimental studies. nih.gov These studies hypothesize that the B-chain region beyond residue B26 is a critical regulator of insulin-IR interactions. nih.gov However, a limitation of standard docking procedures is the consideration of protein flexibility, particularly for highly mobile regions like the insulin B-chain tail. nih.gov
Table 3: Summary of Molecular Docking Findings for Insulin Glargine
| Ligand | Receptor | Key Interacting Residues (Predicted) | Interface Area (Ų) | Observations | Source |
|---|---|---|---|---|---|
| Insulin Glargine | Insulin Receptor (IR) | ArgB31 and ArgB32 interact with a hydrophilic region of the IR (α-chain C-terminal helix and cysteine-rich domain). | 1449 | Binding pattern differs from human insulin, potentially due to the C-terminal arginine additions. | nih.govresearchgate.net |
| Human Insulin | Insulin Receptor (IR) | - | 1507 | Serves as the reference for comparison with insulin analogs. | nih.gov |
| Glargine Metabolite M1 | Insulin Receptor (IR) | Lacks the ArgB31 and ArgB32 interactions. | N/A | Shows different contact surfaces with the receptor compared to the parent glargine molecule. | researchgate.net |
Computational Analysis of Aggregation and Fibrillation
Protein aggregation into amyloid fibrils is a significant concern for therapeutic proteins like insulin, as it can reduce bioavailability and potentially trigger immune responses. researchgate.netnih.govnih.gov Computational methods are employed to understand the molecular mechanisms driving the aggregation and fibrillation of insulin glargine.
The aggregation pathway for insulin typically involves the dissociation of stable hexamers into dimers and then monomers, which can partially unfold and associate into oligomers and, eventually, fibrils. nih.govacs.org Computational studies can model these initial dissociation and unfolding steps. For insulin glargine, the modifications at A21 and the B-chain terminus alter its aggregation propensity. researchgate.net The shift in its isoelectric point to a more neutral pH makes it less soluble at physiological pH, leading to the formation of microprecipitates upon injection, which is key to its long-acting profile. nih.govdrugbank.com
Studies have compared the aggregation of glargine with human insulin, with some findings suggesting that glargine aggregates at a slower rate under certain conditions. researchgate.net It has been proposed that the two additional arginine residues at the C-terminus of the B-chain could form a stabilizing salt bridge, reducing the thermal distortion and collapse of the protein structure. researchgate.net Computational models can be used to test such hypotheses by simulating the protein's stability under conditions that promote aggregation, such as acidic pH, elevated temperature, or agitation. nih.gov Furthermore, statistical models have been developed to correlate the percentage of aggregation over time with initial aggregate content and shelf life, demonstrating a strong, nonlinear dependence on the time to expiry. nih.govdigitellinc.com
Structural Prediction and Conformational Sampling
While high-resolution experimental methods like X-ray crystallography provide static snapshots of protein structures, computational techniques are vital for predicting structures and exploring the full range of their possible conformations in solution. rcsb.orgresearchgate.net
For insulin glargine, homology modeling is a key computational approach. researchgate.net This method builds a three-dimensional model of a target protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein (the "template"). researchgate.net Given the high degree of similarity to human insulin, its crystal structure serves as an excellent template for modeling insulin glargine and its receptor-bound complexes. researchgate.net Using tools like SWISS-MODEL, researchers have generated predictive structural models of insulin glargine and its metabolite M1 bound to the insulin receptor and the insulin-like growth factor 1 receptor (IGF1R). researchgate.net
These models provide valuable insights into the structural basis of receptor interaction. For example, a model of glargine bound to the IR showed a symmetric T-shaped conformation with four ligand molecules fully occupying the receptor. researchgate.net Such models also allow for the detailed analysis of interaction surfaces and the identification of key residues involved in binding, such as the interaction between glargine's ArgB31 and ArgB32 residues and specific glutamic acid residues in the IGF1R. researchgate.net Conformational sampling techniques, often coupled with MD simulations, are then used to explore the dynamic flexibility and various accessible states of these predicted structures, providing a more complete picture of the molecule's behavior.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
